Benzo[b]thiophene-2-carboxaldehyde Benzo[b]thiophene-2-carboxaldehyde
Brand Name: Vulcanchem
CAS No.: 3541-37-5
VCID: VC1986842
InChI: InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
SMILES: C1=CC=C2C(=C1)C=C(S2)C=O
Molecular Formula: C9H6OS
Molecular Weight: 162.21 g/mol

Benzo[b]thiophene-2-carboxaldehyde

CAS No.: 3541-37-5

Cat. No.: VC1986842

Molecular Formula: C9H6OS

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophene-2-carboxaldehyde - 3541-37-5

Specification

CAS No. 3541-37-5
Molecular Formula C9H6OS
Molecular Weight 162.21 g/mol
IUPAC Name 1-benzothiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Standard InChI Key NXSVNPSWARVMAY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(S2)C=O
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C=O

Introduction

Chemical Identity and Structural Properties

Benzo[b]thiophene-2-carboxaldehyde consists of a benzothiophene ring system with an aldehyde group at the 2-position. This compound is characterized by its unique structural features that combine the aromaticity of a benzene ring fused with a thiophene heterocycle, along with a reactive aldehyde functional group.

Basic Information

The compound is registered with the Chemical Abstracts Service (CAS) number 3541-37-5 . It is known by several synonyms including 2-formylbenzo[b]thiophene, benzothiophene-2-carbaldehyde, thianaphthene-2-carboxaldehyde, and 1-benzothiophene-2-carbaldehyde . The molecular formula of the compound is C₉H₆OS with a calculated molecular weight of 162.21 g/mol .

Structural Identifiers

Benzo[b]thiophene-2-carboxaldehyde possesses specific structural identifiers that facilitate its cataloging in chemical databases. These include:

Identifier TypeValue
CAS Number3541-37-5
Molecular FormulaC₉H₆OS
Molecular Weight162.21 g/mol
MDL NumberMFCD01075041
Beilstein/Reaxys Registry Number114170
PubChem CID736500
SMILESC1=CC=C2C(=C1)C=C(S2)C=O
InChIInChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H

Physical and Chemical Properties

Benzo[b]thiophene-2-carboxaldehyde exhibits distinct physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.

Physical State and Appearance

The compound typically appears as a powder to lump with a color ranging from white to orange to green . Its physical state at standard room temperature (20°C) is solid .

Thermal Properties

The thermal properties of Benzo[b]thiophene-2-carboxaldehyde are well-documented:

PropertyValueSource
Melting Point32-36°C or 35°C
Boiling Point90°C at 0.1 mmHg or 136°C at 8 mmHg
Flash Point135-136°C at 8 mmHg

Other Physical Properties

Additional physical properties that characterize this compound include:

PropertyValueSource
Density1.300±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol
SensitivityAir sensitive

Synthesis Methods

Several synthetic routes have been reported for the preparation of Benzo[b]thiophene-2-carboxaldehyde, highlighting its importance as a synthetic intermediate.

Synthesis of Derivatives

The preparation of derivatives of Benzo[b]thiophene-2-carboxaldehyde typically involves additional synthetic steps. For instance, the synthesis of 3-bromo-Benzo[b]thiophene-2-carboxaldehyde (CAS 10135-00-9) represents an important halogenated derivative .

The synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylate, a precursor to various Benzo[b]thiophene-2-carboxaldehyde derivatives, has been documented using the following procedure:

"Under a dried and inert atmosphere (N₂), a solution of 4-chloro-2-fluorobenzaldehyde (14.9 mmol, 1 eq.), ethyl thioglycolate (16.5 mmol, 1.1 eq.) and triethylamine (45 mmol, 3 eq.) in anhydrous DMSO (20 mL) was stirred at 80°C for 2 h and at room temperature overnight. The mix was then poured into 800 mL of ice/water and stirred vigorously."

Applications and Research Significance

Benzo[b]thiophene-2-carboxaldehyde serves as a valuable starting material in various chemical transformations, particularly in medicinal chemistry and organic synthesis.

Synthetic Applications

The compound finds utility in several synthetic transformations:

  • Preparation of vinyl benzyl ethers via Julia olefination

  • Synthesis of acylhydrazones by reacting with hydrazides

  • Formation of Schiff bases and related condensation products

  • Production of heterocyclic building blocks for complex molecule synthesis

Pharmaceutical Research

Recent research has demonstrated the pharmaceutical potential of Benzo[b]thiophene-2-carboxaldehyde derivatives:

Antimicrobial Activity

The benzo[b]thiophene nucleus combined with an acylhydrazone functional group has been investigated for antimicrobial properties. A study reported the synthesis of three series of compounds by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes, resulting in 26 final products with structural diversification .

Screening against Staphylococcus aureus identified eight promising compounds, notably (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (referred to as compound II.b). This derivative exhibited a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including a reference strain and two clinically isolated strains resistant to methicillin and daptomycin, respectively. Importantly, this compound was found to be non-cytotoxic .

Anticancer Properties

Derivatives of 3-chlorobenzo[b]thiophene-2-carboxanilides and their cyclic analogues benzo[b]thieno[2,3-c]quinolones have demonstrated antiproliferative effects against human tumor cell lines . A spectroscopic study of interactions with DNA/RNA indicated:

  • Cyclic derivatives exhibited strong intercalative binding

  • Acyclic precursors showed weak non-intercalative binding

Among the tested compounds, those with a single amidino substituent demonstrated the best antiproliferative effect. The most active benzo[b]thieno[2,3-c]quinolones induced S and G2/M cell cycle arrests, ultimately resulting in apoptosis. These results suggest potential action as topoisomerase "poisons," consistent with their intercalative DNA-binding mode .

Recent Developments (2025)

A recent study published in January 2025 described the synthesis and characterization of three novel derivatives of benzo[b]thiophene-2-carbaldehyde (designated as BTAP1, BTAP2, and BTAP3) . These compounds were comprehensively analyzed using various spectroscopic techniques including FTIR, UV-VIS, ¹HNMR, and ¹³CNMR.

Thermal analysis through TGA and DTA demonstrated remarkable thermal stability with a maximum threshold at 270°C. Quantum chemical calculations revealed varying molecular stabilities among the derivatives:

CompoundEnergy Gap (ΔE)Global Hardness (η)Global Softness (S)
BTAP33.59 eV1.8Not specified
BTAP23.22 eVNot specified0.62

Molecular docking studies identified protein target 4JVW as the most favorable interaction partner, with binding energies of -8.0, -7.5, and -7.6 kcal/mol for BTAP1, BTAP2, and BTAP3, respectively .

Derivatives and Related Compounds

The benzo[b]thiophene scaffold has been extensively modified to produce a variety of derivatives with enhanced properties and specialized applications.

Key Derivatives

Several derivatives of Benzo[b]thiophene-2-carboxaldehyde have been synthesized and studied:

DerivativeCAS NumberMolecular FormulaMolecular WeightReference
Benzo[b]thiophene-2-carboxaldehyde, 3-bromo-10135-00-9C₉H₅BrOS241.10
Benzo[b]thiophene-2-carboxaldehyde, 7-methyl-3751-76-6C₁₀H₈OS176.24

Structure-Activity Relationships

Studies on the structure-activity relationships of Benzo[b]thiophene-2-carboxaldehyde derivatives have revealed important insights:

  • The introduction of halogens (particularly chlorine and bromine) at specific positions enhances antimicrobial activity

  • Amidino-substituted derivatives show significant antiproliferative effects

  • Cyclic analogues typically exhibit stronger interactions with DNA/RNA compared to their acyclic counterparts

  • The presence of substituents on the benzene ring can significantly alter the biological activity profile

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